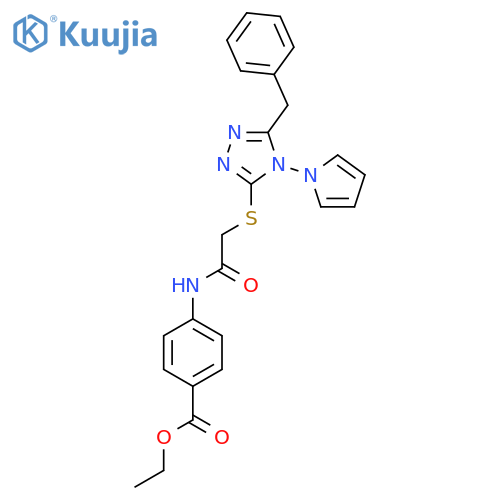

Cas no 896304-09-9 (ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate)

ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate

- ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

- AKOS016380524

- ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

- F2563-0631

- 896304-09-9

- ethyl 4-(2-((5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

- ethyl 4-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

-

- インチ: 1S/C24H23N5O3S/c1-2-32-23(31)19-10-12-20(13-11-19)25-22(30)17-33-24-27-26-21(16-18-8-4-3-5-9-18)29(24)28-14-6-7-15-28/h3-15H,2,16-17H2,1H3,(H,25,30)

- InChIKey: AVPLIZPUJHMRDL-UHFFFAOYSA-N

- ほほえんだ: S(CC(NC1C=CC(C(=O)OCC)=CC=1)=O)C1=NN=C(CC2C=CC=CC=2)N1N1C=CC=C1

計算された属性

- せいみつぶんしりょう: 461.15216079g/mol

- どういたいしつりょう: 461.15216079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 634

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2563-0631-1mg |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2563-0631-10μmol |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2563-0631-5mg |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2563-0631-20μmol |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2563-0631-20mg |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2563-0631-40mg |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2563-0631-2μmol |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2563-0631-15mg |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2563-0631-25mg |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2563-0631-75mg |

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |

896304-09-9 | 90%+ | 75mg |

$208.0 | 2023-05-16 |

ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoateに関する追加情報

Professional Introduction to Ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate (CAS No. 896304-09-9)

Ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate, a compound with the CAS number 896304-09-9, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This intricate molecular structure has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The compound's unique framework, characterized by a benzoate core functionalized with an acetamido group and a triazolylsulfanyl moiety, positions it as a promising candidate for further investigation.

The chemical composition of Ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate is highly sophisticated, incorporating multiple heterocyclic rings and functional groups that contribute to its distinct pharmacological properties. The presence of the 5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol moiety is particularly noteworthy, as triazoles are well-documented for their biological activity and have been extensively studied in various therapeutic contexts. This segment of the molecule is believed to play a crucial role in modulating target interactions, thereby influencing its overall efficacy.

Recent research in medicinal chemistry has highlighted the importance of incorporating multifunctional groups into drug candidates to enhance their binding affinity and selectivity. The benzoate group in Ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol}-3-ylsulfanyl}acetamido)benzoate not only contributes to the molecule's solubility but also provides a scaffold for further derivatization. This flexibility allows chemists to modify the compound's properties while retaining its core pharmacophore, making it an attractive platform for structure-based drug design.

The acetamido group attached to the benzoate ring introduces an amide functionality, which is commonly associated with analgesic and anti-inflammatory activities. In addition, the triazolylsulfanyl moiety is known for its ability to interact with biological targets in unique ways, potentially offering advantages over traditional pharmacological agents. These features collectively make Ethyl 4-(2-{5-benzyl}-4-(1H-pyrrol)-1-y]-{4H-1,2,4-triazol-3-ylsulfanyl}}acetamido)benzoate a compelling subject for further exploration.

In the context of current pharmaceutical research, there is growing interest in developing small molecules that can modulate complex biological pathways. The compound's ability to interact with multiple targets suggests that it may have broad therapeutic potential. For instance, studies have indicated that molecules containing triazoles can exhibit antimicrobial and anti-inflammatory properties. The benzene ring system further enhances its interaction capabilities by providing additional binding sites on biological targets.

The synthesis of Ethyl 4-(2-{5-benzyl}-4-(1H-pyrrol)-{4H-1,2,4-triazol-3-ylsulfanyl}}acetamido)benzoate involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the preparation of key intermediates such as the benzoyl chloride derivative and subsequent functionalization with the appropriate pyrrole and triazole components. Each step must be meticulously controlled to ensure high yield and purity, underscoring the compound's complexity.

The pharmacological evaluation of Ethyl 4-(2-{5-benzyl}-4-(1H-pyrrol)-{4H-1,}triazol-3

896304-09-9 (ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate) 関連製品

- 1804262-36-9(1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one)

- 1261761-97-0(3-Chloro-3'-tert-butylpropiophenone)

- 79538-03-7(2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol)

- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)

- 1936710-96-1(1-(2-Methylcyclopropyl)pentane-1,3-dione)

- 2171715-39-0(4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)

- 1394718-44-5(6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)

- 955793-89-2(N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)